2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate
Overview
Description
2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate is a complex organic compound belonging to the indole family, which are known for their diverse biological activities and significance in natural products and pharmaceuticals. This compound features a fused bicyclic structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method includes the use of transition metal-catalyzed cross-coupling reactions to construct the indole core followed by subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the indole nitrogen to its corresponding N-oxide.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole N-oxide derivatives.
Reduction: Indole derivatives with hydroxyl groups.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its structural complexity and biological activity.
Industry: Employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Indole-3-carboxylate
2-Methylindole
5-Methylindole
Uniqueness: 2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate stands out due to its unique structural features, such as the tert-butyl and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 1,5-dihydroazeto[3,2-e]indole-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)18-8-10-9-7-12(14(19)21-4)17-11(9)5-6-13(10)18/h5-7,17H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNZSLNPHHLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C1C=CC3=C2C=C(N3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131217 | |
Record name | 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186194-95-5 | |
Record name | 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl) 6-methyl 1,5-dihydro-2H-azeto[3,2-e]indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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